N-Cyclopropyl-2-(phthalazin-1-yl)hydrazine-1-carbothioamide
Description
Properties
CAS No. |
61084-45-5 |
|---|---|
Molecular Formula |
C12H13N5S |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
1-cyclopropyl-3-(phthalazin-1-ylamino)thiourea |
InChI |
InChI=1S/C12H13N5S/c18-12(14-9-5-6-9)17-16-11-10-4-2-1-3-8(10)7-13-15-11/h1-4,7,9H,5-6H2,(H,15,16)(H2,14,17,18) |
InChI Key |
XICBJHLIHKPOTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=S)NNC2=NN=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Cyclopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide typically involves the reaction of phthalazin-1-ylhydrazine with cyclopropyl isothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C for several hours. The product is then purified using standard techniques like recrystallization or column chromatography .
Chemical Reactions Analysis
N-Cyclopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or hydrazines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles, forming substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the phthalazin and hydrazine moieties exhibit significant anticancer properties. For instance, derivatives of phthalazin-based compounds have shown promising results in inhibiting cancer cell proliferation across various cancer types, including lung, colon, and breast cancers. A study demonstrated that modifications to the phthalazin structure can enhance the inhibitory activity against dihydrofolate reductase (DHFR), a target for cancer therapy, with some derivatives achieving an IC50 as low as 0.06 µM against non-small cell lung cancer cells .
Mechanism of Action
The mechanism by which N-Cyclopropyl-2-(phthalazin-1-yl)hydrazine-1-carbothioamide exerts its anticancer effects may involve the inhibition of key enzymes involved in nucleotide synthesis, leading to reduced tumor growth. This aligns with findings that other similar compounds disrupt critical pathways in cancer cell metabolism .
Neuroprotective Effects
Potential for Neuroprotection
Emerging research indicates that phthalazin derivatives may offer neuroprotective benefits. Some studies have highlighted their ability to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The unique structure of this compound could be pivotal in developing new therapeutic strategies for these conditions .
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The cyclopropyl group is introduced through specific reactions that allow for the formation of the desired hydrazine-thioamide structure. This synthetic versatility enables the exploration of various derivatives with potentially enhanced biological activities .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of enzymes like COX-2 and p38MAP kinase, leading to the suppression of inflammatory responses and cell proliferation. It also binds to gamma-aminobutyric acid (GABA) receptors and voltage-gated calcium channels, modulating their activity and exerting its pharmacological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Hydrazinecarbothioamide Derivatives
The compound belongs to a broader class of N-substituted hydrazinecarbothioamides. Key structural analogs include:
| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Key Features |
|---|---|---|---|---|---|
| N-Isopropyl-2-(phthalazin-1-yl)hydrazinecarbothioamide | Isopropyl | C₁₃H₁₆N₆S | 296.37 | 97 | Branched alkyl substituent |
| N-Benzyl-2-(phthalazin-1-yl)hydrazinecarbothioamide | Benzyl | C₁₆H₁₄N₆S | 338.41 | 97 | Aromatic substituent |
| N-Butyl-2-(phthalazin-1-yl)hydrazinecarbothioamide | Butyl | C₁₄H₁₆N₆S | 308.39 | 97 | Linear alkyl chain |
| N-Phenyl-2-(phthalazin-1-yl)hydrazinecarbothioamide | Phenyl | C₁₅H₁₂N₆S | 324.37 | 97 | Planar aromatic group |
Key Observations :
- Cyclopropyl vs.
- Molecular Weight Trends : Bulky substituents (e.g., benzyl) increase molecular weight, which may affect solubility and bioavailability .
Comparative Physicochemical Properties
- Melting Points: N-Cyclopropyl analog: Not explicitly reported, but analogs with bulky substituents (e.g., triphenylphosphine oxide derivatives) exhibit higher melting points (205–207°C) compared to less hindered analogs (195–197°C) . Camphor-derived hydrazinecarbothioamides (e.g., 2-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carbothioamide) show melting points >200°C, suggesting that rigid bicyclic systems enhance crystallinity .
Spectroscopic Data :
Computational and Crystallographic Insights
- Geometry Optimization: DFT studies on naphthoquinone analogs reveal planar hydrazinecarbothioamide moieties, with ∆E (energy difference between tautomers) <5 kcal/mol, indicating tautomeric equilibria .
- Crystal Packing : Cyclohexyl-substituted analogs form hydrogen-bonded dimers via N–H⋯S interactions, while bulky substituents (e.g., benzyl) disrupt packing efficiency .
Biological Activity
N-Cyclopropyl-2-(phthalazin-1-yl)hydrazine-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial and anticancer properties, synthesis methods, and potential therapeutic applications.
Structural Characteristics
This compound features:
- Cyclopropyl group : Enhances lipophilicity and may improve pharmacokinetic properties.
- Phthalazin moiety : Known for diverse biological activities.
- Carbothioamide functional group : Associated with various pharmacological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity, particularly against:
- Mycobacterium tuberculosis : Similar compounds have shown inhibitory effects, suggesting potential for treating tuberculosis.
The compound's ability to inhibit bacterial growth can be attributed to its structural features, which may interact with bacterial enzymes or cell membranes.
Anticancer Activity
This compound has demonstrated promising anticancer properties. Studies show that derivatives of phthalazin compounds can induce cytotoxic effects against various cancer cell lines. Notable findings include:
- Cell Lines Tested :
- A2780 (human ovarian carcinoma)
- MCF-7 (human breast adenocarcinoma)
- NCI-H460 (human lung carcinoma)
Preliminary results from in vitro studies indicate that this compound exhibits selective antiproliferative effects, with IC50 values varying depending on the specific cell line tested. For example, compounds similar to N-Cyclopropyl derivatives showed IC50 values ranging from 5.20 to 88 µM against A2780 cells .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound acts as an inhibitor of cyclooxygenase-2 (COX-2) and p38 MAP kinase, pathways involved in inflammation and cell proliferation.
This interaction suggests potential applications in anti-inflammatory therapies and cancer treatment by modulating key signaling pathways.
Synthesis Methods
The synthesis of this compound typically involves:
- Reagents : Phthalazin-1-ylhydrazine and cyclopropyl isothiocyanate.
- Conditions : Reaction is conducted in solvents like ethanol or methanol at temperatures between 50–70°C.
- Purification : Standard techniques such as recrystallization or column chromatography are employed to obtain pure product.
Comparative Analysis
To better understand the biological activity of N-Cyclopropyl derivatives, a comparison with similar compounds is insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Thiophen-2-yl-phthalazin-1-yl-hydrazine | Phthalazine with thiophene substituent | Antimicrobial activity against Mycobacterium |
| 1-(2-phthalazin-1-ylhydrazino)phthalazine | Dihydrazine derivative of phthalazine | Potential anticancer properties |
| Phthalazinone derivatives | Phthalazine core with varied substituents | Diverse biological activities including anti-inflammatory effects |
The unique cyclopropyl substituent in N-Cyclopropyl derivatives enhances their interaction with biological targets compared to other phthalazine derivatives .
Case Studies
Several studies have highlighted the efficacy of phthalazine derivatives in cancer treatment. For instance, a study demonstrated that certain dithiocarbamate moieties linked to phthalazine cores exhibited selective cytotoxicity against specific cancer cell lines, emphasizing the importance of structural modifications in enhancing therapeutic efficacy .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing N-Cyclopropyl-2-(phthalazin-1-yl)hydrazine-1-carbothioamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via heterocyclization of hydrazine-carbothioamide precursors. A typical approach involves coupling phthalazin-1-yl derivatives with cyclopropane-containing thiosemicarbazides under reflux in ethanol or methanol. Optimization includes:
-
Temperature control : Prolonged reflux (3–6 hours) ensures complete cyclization .
-
Purification : Column chromatography (silica gel, n-hexane:ethyl acetate) or recrystallization from ethanol improves purity .
-
Yield enhancement : Substituent-specific adjustments (e.g., electron-withdrawing groups on phthalazine) may increase reactivity .
Key Reaction Parameters Conditions Solvent Ethanol/Methanol Temperature 70–80°C (reflux) Reaction Time 3–6 hours Purification Column chromatography or recrystallization
Q. How can spectroscopic techniques (FT-IR, NMR) validate the structure of this compound?
- Methodological Answer :
- FT-IR : Confirm the presence of characteristic peaks:
- ~3260 cm⁻¹ : N-H stretching (hydrazine-carbothioamide) .
- 1680–1690 cm⁻¹ : C=O (amide) and 1180–1190 cm⁻¹ : C=S (carbothioamide) .
- ¹H NMR : Identify protons on the phthalazine ring (δ 8.0–9.0 ppm) and cyclopropyl group (δ 1.0–2.5 ppm). Coupling constants (e.g., J = 6–8 Hz for cyclopropyl CH₂) aid in stereochemical assignment .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Screen against kinase targets (e.g., VEGFR-2) due to structural similarity to phthalazine-based inhibitors . Use:
- Enzyme inhibition assays : Measure IC₅₀ values via fluorescence-based protocols.
- Antimicrobial testing : Follow CLSI guidelines for bacterial/fungal strains, with ampicillin and fluconazole as controls .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities, and what role does SHELXL play in refinement?
- Methodological Answer : Single-crystal X-ray diffraction provides bond-length/angle data. Use SHELXL for refinement:
- Data collection : High-resolution (<1.0 Å) data minimizes errors in electron density maps .
- Twinning analysis : SHELXD/SHELXE detect and model twinned crystals common in hydrazine derivatives .
- Validation : R-factor convergence (<5%) and PLATON checks ensure structural accuracy .
Q. How do substituents on the phthalazine or cyclopropyl moieties influence biological activity?
- Methodological Answer : Perform SAR studies by synthesizing analogs with:
- Electron-donating groups (e.g., -OCH₃) : Enhance solubility but may reduce kinase binding .
- Halogen substituents (e.g., -Cl) : Improve antimicrobial potency via hydrophobic interactions .
- Data Analysis : Compare IC₅₀ values and docking scores (e.g., AutoDock Vina) to correlate substituent effects with target affinity .
Q. What computational approaches can predict pharmacokinetic properties and toxicity?
- Methodological Answer :
-
ADMET Prediction : Use SwissADME or ProTox-II to estimate bioavailability, CYP450 interactions, and hepatotoxicity .
-
Molecular Dynamics : Simulate ligand-receptor stability (e.g., VEGFR-2) with GROMACS to assess binding persistence .
Key Computational Tools Application AutoDock Vina Docking studies SwissADME ADMET profiling GROMACS Binding stability analysis
Q. How to address contradictions in biological activity data across studies?
- Methodological Answer :
- Experimental replication : Use standardized protocols (e.g., identical cell lines, assay conditions) .
- Meta-analysis : Compare datasets with tools like RevMan to identify outliers or confounding variables .
- Mechanistic studies : Employ CRISPR-Cas9 knockout models to confirm target specificity .
Data Contradiction Analysis
- Example : Discrepancies in antimicrobial activity may arise from strain variability or differences in compound purity. Cross-validate using HPLC purity checks (>95%) and multiple microbial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
